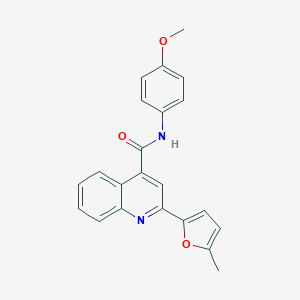![molecular formula C24H19F3N2O4S B332651 ETHYL 2-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B332651.png)
ETHYL 2-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the reaction of 2-aminoacetophenones with iso(thio)cyanates in the presence of a suitable catalyst, such as Selectfluor.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with an appropriate aldehyde, such as 2-(difluoromethoxy)benzaldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 2-[2-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ETHYL 2-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-ETHOXY-4-(PENTYLOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE .
- (2E)-2-[2-(HEXYLOXY)BENZYLIDENE]-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE .
Uniqueness
Ethyl 2-[2-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both difluoromethoxy and fluorophenyl groups, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C24H19F3N2O4S |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[[2-(difluoromethoxy)phenyl]methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19F3N2O4S/c1-3-32-22(31)19-13(2)28-24-29(20(19)14-8-10-16(25)11-9-14)21(30)18(34-24)12-15-6-4-5-7-17(15)33-23(26)27/h4-12,20,23H,3H2,1-2H3/b18-12- |
Clé InChI |
WUAJWEFXSPNBSR-PDGQHHTCSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=CC=C4OC(F)F)S2)C |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=CC=C4OC(F)F)/S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=CC=C4OC(F)F)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B332571.png)
![N-[4-(diethylamino)phenyl]heptanamide](/img/structure/B332572.png)
![2-(4-Chloro-2-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B332576.png)




![6-(3-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332585.png)

![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B332589.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332590.png)

